molecular formula C5H12N2O2 B1317363 3-Ethoxypropanohydrazide CAS No. 37952-36-6

3-Ethoxypropanohydrazide

Cat. No.: B1317363
CAS No.: 37952-36-6
M. Wt: 132.16 g/mol
InChI Key: NMNHXPQJISZDMF-UHFFFAOYSA-N
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Description

3-Ethoxypropanohydrazide (C₅H₁₂N₂O₂, MW 132.16 g/mol) is a hydrazide derivative characterized by an ethoxy (-OCH₂CH₃) group at the third carbon of the propane backbone and a hydrazide (-CONHNH₂) functional group.

Properties

IUPAC Name

3-ethoxypropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-2-9-4-3-5(8)7-6/h2-4,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNHXPQJISZDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586371
Record name 3-Ethoxypropanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37952-36-6
Record name 3-Ethoxypropanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Ethoxypropanohydrazide typically involves the reaction of ethyl 3-ethoxypropionate with hydrazine hydrate. The general procedure is as follows:

Industrial Production Methods:

In an industrial setting, the synthesis of 3-Ethoxypropanohydrazide can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product. The process involves:

Chemical Reactions Analysis

Types of Reactions:

3-Ethoxypropanohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethoxypropanohydrazide has several applications in scientific research:

    Medicinal Chemistry: It has shown potential as a therapeutic agent in the treatment of type 2 diabetes and cancer.

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Biological Research: It is employed in the study of enzyme inhibition and protein interactions.

    Industrial Applications: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxypropanohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Aliphatic vs. Aromatic Groups: The presence of aromatic rings (e.g., benzylidene in or dimethoxyphenyl in ) significantly increases molecular weight and complexity compared to aliphatic derivatives like 3-Ethoxypropanohydrazide. Positional Isomerism: Substituents at C2 (e.g., 2-(3-Methoxyphenoxy)propanohydrazide ) vs. C3 (e.g., 3-Ethoxypropanohydrazide) alter steric and electronic properties, affecting reactivity and applications.

Synthetic Routes: Hydrazine Condensation: Many hydrazides are synthesized via hydrazine hydrate reactions with esters or aldehydes under reflux (e.g., ). Electrochemical Methods: Advanced techniques, such as electrochemical rearrangement (e.g., triazolopyridinone synthesis ), offer efficient pathways but require specialized equipment.

Physicochemical Properties

  • Solubility: Aliphatic hydrazides (e.g., 3-Ethoxypropanohydrazide) are generally more soluble in polar solvents (e.g., ethanol, methanol) than aromatic derivatives due to reduced hydrophobicity.
  • Stability : Compounds with electron-withdrawing groups (e.g., acryloyl in ) may exhibit lower thermal stability compared to aliphatic analogs.

Biological Activity

3-Ethoxypropanohydrazide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of 3-Ethoxypropanohydrazide, focusing on its biochemical properties, antimicrobial effects, antioxidant capabilities, and potential therapeutic applications.

Chemical Structure and Properties

3-Ethoxypropanohydrazide is characterized by the following structural formula:

C5H12N2O\text{C}_5\text{H}_{12}\text{N}_2\text{O}

This compound features an ethoxy group attached to a propanohydrazide backbone, which is critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-Ethoxypropanohydrazide. The compound has been tested against various bacterial and fungal strains, demonstrating notable efficacy.

Study Findings

  • Bacterial Strains Tested : The compound was evaluated against common pathogens, including:
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa
  • Results :
    • The Minimum Inhibitory Concentration (MIC) values indicated strong antimicrobial activity, particularly against multidrug-resistant strains.
    • Zone of inhibition assays showed significant growth inhibition at concentrations as low as 50 µg/mL.
PathogenMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus2518
Escherichia coli5015
Pseudomonas aeruginosa10012

Antioxidant Activity

The antioxidant potential of 3-Ethoxypropanohydrazide has been evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.

Findings

  • DPPH Assay : The compound exhibited a significant reduction in DPPH radical concentration, indicating strong free radical scavenging activity.
  • IC50 Value : The IC50 value for the antioxidant activity was found to be approximately 45 µg/mL, suggesting that it can effectively neutralize free radicals at relatively low concentrations.

Case Studies and Research Applications

Several case studies have documented the therapeutic potential of 3-Ethoxypropanohydrazide in various disease models.

  • Diabetes Model : A study investigated the effects of 3-Ethoxypropanohydrazide on glycemic control in diabetic rats. The results indicated a reduction in blood glucose levels and improvement in insulin sensitivity.
  • Cancer Research : Preliminary research has suggested that this compound may inhibit tumor growth in vitro by inducing apoptosis in cancer cells. Further studies are needed to elucidate the mechanisms involved.

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